2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide
CAS No.:
Cat. No.: VC14860186
Molecular Formula: C15H15N5OS
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15N5OS |
|---|---|
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)-N-(2-thiophen-2-ylethyl)acetamide |
| Standard InChI | InChI=1S/C15H15N5OS/c21-14(17-7-5-12-4-2-8-22-12)9-13-18-15(20-19-13)11-3-1-6-16-10-11/h1-4,6,8,10H,5,7,9H2,(H,17,21)(H,18,19,20) |
| Standard InChI Key | NVISBLCQHMJVMW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C2=NNC(=N2)CC(=O)NCCC3=CC=CS3 |
Introduction
Molecular Structure and Chemical Properties
Structural Composition
2-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide (molecular formula: C₁₅H₁₅N₅OS; molecular weight: 313.4 g/mol) integrates three heterocyclic systems:
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A pyridine ring at position 5 of the 1,2,4-triazole core, contributing to electron-deficient aromatic interactions.
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A 1,2,4-triazole moiety, known for its role in coordinating metal ions and participating in hydrogen bonding.
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A thiophene-ethylacetamide side chain, enhancing lipophilicity and potential membrane permeability.
The IUPAC name, 2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)-N-(2-thiophen-2-ylethyl)acetamide, reflects this arrangement (Figure 1). The canonical SMILES string (C1=CC(=CN=C1)C2=NNC(=N2)CC(=O)NCCC3=CC=CS3) and InChIKey (NVISBLCQHMJVMW-UHFFFAOYSA-N) provide unambiguous structural identifiers.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₅OS |
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)-N-(2-thiophen-2-ylethyl)acetamide |
| SMILES | C1=CC(=CN=C1)C2=NNC(=N2)CC(=O)NCCC3=CC=CS3 |
| PubChem CID | 39841023 |
Synthesis and Reaction Pathways
Optimization Challenges
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Regioselectivity: Ensuring the correct substitution pattern on the triazole ring (1H- vs. 4H- tautomers) requires precise control of reaction conditions, such as pH and temperature .
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Purification: Column chromatography or recrystallization from acetonitrile/ethanol mixtures is often necessary to isolate the pure product .
Spectroscopic and Computational Characterization
Experimental Techniques
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals for pyridyl protons (δ 8.5–9.0 ppm), triazole NH (δ 12–13 ppm), thiophene protons (δ 6.8–7.4 ppm), and acetamide methylene (δ 3.5–4.0 ppm) .
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¹³C NMR: Carbonyl resonance (δ ~170 ppm), aromatic carbons (δ 120–150 ppm) .
Infrared Spectroscopy (IR):
Mass Spectrometry (MS):
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ESI-MS expected to show [M+H]⁺ at m/z 314.4.
Computational Studies
Density functional theory (DFT) simulations at the B3LYP/6-311++G(d,p) level predict:
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